molecular formula C6H8OS B1268099 (5-Methylthiophen-2-yl)methanol CAS No. 63826-59-5

(5-Methylthiophen-2-yl)methanol

Cat. No. B1268099
CAS RN: 63826-59-5
M. Wt: 128.19 g/mol
InChI Key: YAWGNFISLHMUDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (5-Methylthiophen-2-yl)methanol often involves complex reactions and precise conditions. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was achieved through reactions involving Grignard reagents and was characterized by NMR, IR, MS spectra, and X-ray diffraction crystallography, highlighting the intricate nature of synthesizing such compounds (Heng-Shan Dong & Guoyong Huo, 2009).

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using advanced techniques like X-ray diffraction. For example, the structure of a related compound was determined to crystallize in the monoclinic space group, with specific unit cell parameters, illustrating the detailed analysis required to understand these molecules' molecular frameworks (Heng-Shan Dong & Guoyong Huo, 2009).

Chemical Reactions and Properties

Thiophene derivatives engage in a variety of chemical reactions, demonstrating a range of chemical properties. For instance, the reversible methanolysis of azomethine C=N in copper(ii) Schiff base complexes highlights the dynamic chemical behavior and the potential for various chemical transformations in the presence of methanol (Wuyu Zhang et al., 2016).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and crystalline structures, are crucial for their practical applications. The crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, a compound obtained unexpectedly from a condensation reaction involving (6-methylpyridin-2-yl)methanol, provides insights into the physical characteristics of these compounds (M. Percino et al., 2005).

Chemical Properties Analysis

The chemical behavior of thiophene derivatives can be quite diverse, as evidenced by their reactions with various reagents and under different conditions. For example, the reaction of sodium methoxide with 2-methoxy-5-methyl-3-nitrothiophene in methanol revealed the formation of Meisenheimer-type adducts, showcasing the reactivity and chemical versatility of thiophene derivatives (G. Consiglio et al., 1988).

Scientific Research Applications

Conversion in Hydrocarbon Synthesis

(5-Methylthiophen-2-yl)methanol is involved in the conversion of methanol to hydrocarbons, particularly in the formation of ethene and propene. Studies have investigated the reaction mechanism of this conversion over zeolite catalysts like H-ZSM-5. For example, Bjørgen et al. (2007) and Svelle et al. (2006) found that methylbenzenes are intermediates in a hydrocarbon pool-type mechanism, contributing to the formation of ethene and propene (Bjørgen et al., 2007) (Svelle et al., 2006).

Catalysis and Reactions

(5-Methylthiophen-2-yl)methanol also plays a role in various catalytic reactions. Qu et al. (2011) demonstrated its effectiveness in reactions with aldehydes to produce corresponding bis(thienyl)methanes (Qu et al., 2011). Additionally, Czerwiński et al. (1985) explored its electrochemical behavior in aqueous media, particularly its redox properties when used as an electrode for certain redox couples (Czerwiński et al., 1985).

Kinetic and Mechanistic Studies

Kinetic studies, like those conducted by Pasini et al. (2014), have used methanol as a reactant for carbonyl reduction, examining the efficiency and reaction mechanism involved (Pasini et al., 2014). Bailleul et al. (2020) utilized first principle molecular dynamics methods to understand the intrinsic reaction kinetics of methanol methylation reactions over zeolite catalysts (Bailleul et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(5-methylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWGNFISLHMUDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335937
Record name (5-methyl-2-thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylthiophen-2-yl)methanol

CAS RN

63826-59-5
Record name (5-methyl-2-thienyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Methylthiophen-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Weingartz, S Nagorny, J Adams, A Eitzeroth… - RSC …, 2023 - pubs.rsc.org
A series of bis(thienyl)ethenes (BTEs) possessing perfluorocyclopentene backbones and methoxymethyl groups (MOM) in the 2/2′-positions of the thiophenes was prepared and …
Number of citations: 1 pubs.rsc.org
T Kono, R Sasaki, H Goto, M Kakuno, Y Tanabe - Molecules, 2021 - mdpi.com
TiCl 4 (or SnCl 4 )-promoted hetero-type benzannulation reactions using various (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols proceeded smoothly to produce uniquely substituted …
Number of citations: 6 www.mdpi.com
KA Galal, A Truong, F Kwarcinski… - Journal of Medicinal …, 2022 - ACS Publications
Essential plasmodial kinases PfGSK3 and PfPK6 are considered novel drug targets to combat rising resistance to traditional antimalarial therapy. Herein, we report the discovery of …
Number of citations: 3 pubs.acs.org
JJ Youte, R Barret - Letters in Organic Chemistry, 2008 - ingentaconnect.com
Synthesis of a Thiophene Analog of Confusarine Page 1 Letters in Organic Chemistry, 2008, 5, 537-539 537 1570-1786/08 $55.00+.00 © 2008 Bentham Science Publishers Ltd. …
Number of citations: 1 www.ingentaconnect.com
BR Eyer - 2013 - d-scholarship.pitt.edu
This thesis describes the synthesis of several small molecules, structurally related to SID3712502, which have shown promise as inhibitors of castration-resistant prostate cancer by …
Number of citations: 2 d-scholarship.pitt.edu
SU Dighe, D Chowdhury, S Batra - Advanced Synthesis & …, 2014 - Wiley Online Library
A highly practical, one‐step, facile synthesis of aromatic, heteroaromatic, allylic and aliphatic nitriles from primary alcohols catalyzed by ferric nitrate [Fe(NO 3 ) 3 ⋅9H 2 O] in the …
Number of citations: 71 onlinelibrary.wiley.com
T Sivakumari, A Chadha - RSC advances, 2015 - pubs.rsc.org
A green, simple and high yielding [up to 86% yield] procedure is developed for the oxidation of aromatic (activated) primary alcohols to aldehydes using whole cells of Candida …
Number of citations: 7 pubs.rsc.org
M Buchman, EP Farney, SN Greszler… - The Journal of …, 2021 - ACS Publications
We report operationally facile methods for the synthesis of substituted dihydroisoquinolinones and tetrahydroisoquinolines from readily accessible o-bromobenzyl bromides and o-…
Number of citations: 1 pubs.acs.org

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